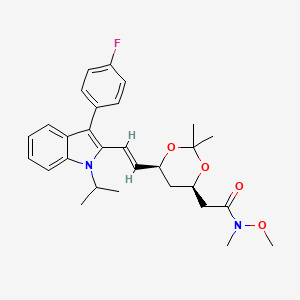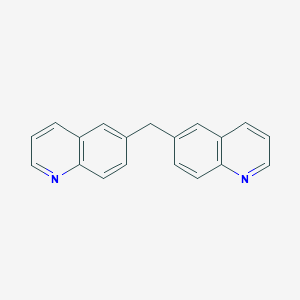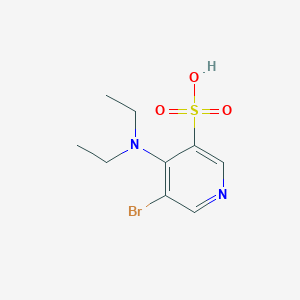
isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate is a synthetic organic compound It features a triazole ring, a bromoacrylate moiety, and a trifluoromethyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethyl-substituted phenyl group to the triazole ring.
Bromoacrylate Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bromoacrylate moiety.
Reduction: Reduction reactions could target the bromoacrylate group, potentially converting it to a different functional group.
Substitution: The bromine atom in the bromoacrylate moiety is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions could result in various substituted acrylates.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group could enhance binding affinity and selectivity, while the triazole ring may contribute to the overall stability and activity of the compound.
類似化合物との比較
Similar Compounds
Isopropyl (E)-3-(3-(3,5-dichlorophenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate: Similar structure but with dichlorophenyl instead of trifluoromethylphenyl.
Isopropyl (E)-3-(3-(3,5-dimethylphenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate: Similar structure but with dimethylphenyl instead of trifluoromethylphenyl.
Uniqueness
The presence of the trifluoromethyl groups in isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate makes it unique. These groups can significantly influence the compound’s chemical and biological properties, such as increasing lipophilicity and metabolic stability.
特性
分子式 |
C16H12BrF6N3O2 |
|---|---|
分子量 |
472.18 g/mol |
IUPAC名 |
propan-2-yl (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enoate |
InChI |
InChI=1S/C16H12BrF6N3O2/c1-8(2)28-14(27)12(17)6-26-7-24-13(25-26)9-3-10(15(18,19)20)5-11(4-9)16(21,22)23/h3-8H,1-2H3/b12-6+ |
InChIキー |
KDZWTGYCFWOXMR-WUXMJOGZSA-N |
異性体SMILES |
CC(C)OC(=O)/C(=C\N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/Br |
正規SMILES |
CC(C)OC(=O)C(=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)

![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)


![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)



![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)




